1H-Pyrazolo[4,3-d]pyrimidin-7-amine

Enzymology Nucleoside analog Adenosine deaminase

1H-Pyrazolo[4,3-d]pyrimidin-7-amine (CAS 13877-56-0, NSC is the unsubstituted bicyclic core of the pyrazolo[4,3-d]pyrimidine class, a recognized bioisostere of the purine nucleobase adenine. With molecular formula C5H5N5, molecular weight 135.13 g/mol, XLogP3 of -0.4, topological polar surface area (TPSA) of 80.5 Ų, and a predicted boiling point of 431.1 °C at 760 mmHg, this scaffold provides two hydrogen bond donors and four hydrogen bond acceptors.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 13877-56-0
Cat. No. B082880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-d]pyrimidin-7-amine
CAS13877-56-0
Synonyms1H-pyrazolo(4,3-d)pyrimidin-7-amine
7-aminopyrazolo(4,3-d)pyrimidine
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=NNC2=C1N=CN=C2N
InChIInChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8)
InChIKeyMPDXYVOXVJOKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-d]pyrimidin-7-amine (CAS 13877-56-0): Procurement-Grade Purine Bioisostere Scaffold for Kinase and Adenosine Receptor Drug Discovery


1H-Pyrazolo[4,3-d]pyrimidin-7-amine (CAS 13877-56-0, NSC 81390) is the unsubstituted bicyclic core of the pyrazolo[4,3-d]pyrimidine class, a recognized bioisostere of the purine nucleobase adenine [1]. With molecular formula C5H5N5, molecular weight 135.13 g/mol, XLogP3 of -0.4, topological polar surface area (TPSA) of 80.5 Ų, and a predicted boiling point of 431.1 °C at 760 mmHg, this scaffold provides two hydrogen bond donors and four hydrogen bond acceptors . It is cataloged under PubChem CID 96600 and serves as the foundational building block for synthesizing substituted derivatives that target adenosine receptors (A1, A2A, A3), cyclin-dependent kinases (CDKs), Hsp90, mTOR, and protozoan parasites [2][3].

Why 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Cannot Be Replaced by Generic Purines, Regioisomers, or 7-Oxo Analogs in Research Procurement


Although 1H-pyrazolo[4,3-d]pyrimidin-7-amine shares a TPSA of 80.5 Ų and similar hydrogen-bonding capacity with adenine (TPSA 80.5 Ų, XLogP -0.10), the replacement of the imidazole C8–N9 region of the purine ring with a pyrazole N1–N2–C3 arrangement fundamentally alters tautomeric preference and enzymatic recognition [1]. The 7-NH2 group (present in this scaffold but absent in the 7-oxo analogs) is essential for acylation—a modification that transforms the scaffold from a weakly binding adenine mimic into sub-nanomolar hA3 adenosine receptor antagonists (Ki as low as 0.027 nM) [2]. Furthermore, activity observed in the pyrazolo[4,3-d] regioisomer does not translate to the pyrazolo[3,4-d] series; each isomer presents distinct kinase inhibition profiles and target selectivity [3]. Substituting this core scaffold with generic purines, pyrrolopyrimidines, or alternative regioisomers therefore risks loss of the specific protein-ligand interactions, synthetic versatility, and pharmacological selectivity documented for the [4,3-d] 7-amino series.

1H-Pyrazolo[4,3-d]pyrimidin-7-amine: Quantified Differential Performance Evidence Against Closest Comparators


Enzymatic Recognition: 10-Fold Faster Deamination by Adenosine Deaminase Versus Adenosine

Formycin A (7-amino-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidine), which incorporates the 7-aminopyrazolo[4,3-d]pyrimidine core, is deaminated approximately 10-fold faster by human adenosine deaminase than the natural substrate adenosine [1]. This demonstrates that the pyrazolo[4,3-d]pyrimidin-7-amine scaffold confers intrinsically altered substrate recognition compared to the adenine nucleobase, a property exploitable in enzymatic assay development and prodrug design strategies.

Enzymology Nucleoside analog Adenosine deaminase Formycin A

hA3 Adenosine Receptor Affinity: 7-Acylamino Derivatives Achieve Ki = 0.027 nM, Surpassing 7-Oxo Precursors by Orders of Magnitude

In a direct intra-scaffold comparison, 7-acylamino-substituted pyrazolo[4,3-d]pyrimidine derivatives achieved hA3 adenosine receptor binding affinities of Ki = 2.5–45 nM, whereas the corresponding 7-oxo (pyrazolo[4,3-d]pyrimidin-7-one) precursors showed substantially weaker affinity [1]. Further structural refinement yielded compound 25 (2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine) with Ki = 0.027 nM, representing one of the most potent and selective hA3 antagonists reported [2]. This demonstrates that the 7-NH2 group—present in the target scaffold—is the essential functional handle enabling the acylation that drives sub-nanomolar potency.

Adenosine receptor hA3 antagonist GPCR Structure-activity relationship

hA1/hA2A Adenosine Receptor Dual Targeting: Nanomolar Affinity with Tunable Selectivity from a Single Core Scaffold

Structure-activity relationship studies on 7-aminopyrazolo[4,3-d]pyrimidine derivatives demonstrate that varying substituents at the 2- and 5-positions of the core scaffold enables tuning between hA2A-selective, hA1-selective, and dual hA1/hA2A profiles [1][2]. The 2-(2-methoxybenzyl)-5-(5-methylfuran-2-yl) derivative 25 achieved hA2A Ki = 3.62 nM and hA1 Ki = 18 nM (5-fold A2A-selective), while its 2-(2-hydroxybenzyl) analog 26 showed hA2A Ki = 5.26 nM with 22-fold selectivity versus hA1 [1]. In a separate series, the 5-phenethylamino derivative 6 achieved hA1 Ki = 11 nM with good selectivity, while the 5-benzylamino derivative 5 displayed dual hA1 Ki = 25 nM and hA2A Ki = 123 nM [2].

Adenosine A1 receptor Adenosine A2A receptor Dual antagonist GPCR

Hsp90 Inhibition: 7-Amino-2-benzyl Derivative Achieves Cellular IC50 of 42 nM, Validating Scaffold Utility Beyond Purine Isosteres

A 7-amino-2-benzyl-2H-pyrazolo[4,3-d]pyrimidine derivative was evaluated alongside pyrrolo[3,4-d]pyrimidine isomers in a comparative Hsp90 inhibitor study [1]. The pyrazolo[4,3-d]pyrimidine-based compound demonstrated Hsp90 inhibitory activity with an IC50 of 42 nM in a cellular Raf1 degradation assay in human A549 cells, and an IC50 of 80 nM in a TR-FRET displacement assay using biotinylated geldanamycin [2]. This establishes the 7-aminopyrazolo[4,3-d]pyrimidine scaffold as a viable Hsp90 inhibitor chemotype distinct from the purine-based PU-class inhibitors.

Hsp90 inhibitor Anticancer Chaperone Pyrazolopyrimidine

Kinase Inhibition: Pyrazolo[4,3-d]pyrimidine Bioisostere Surpasses Roscovitine in Cellular Antiproliferative Activity

Compound 7 (7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine), designed as a direct bioisostere of the purine-based CDK inhibitor roscovitine, demonstrated superior anticancer activity compared to roscovitine in cellular assays [1]. An X-ray crystal structure confirmed that compound 7 binds to CDK2 with a binding mode analogous to roscovitine, yet the pyrazolo[4,3-d]pyrimidine scaffold conferred enhanced antiproliferative effects, illustrating that core scaffold replacement (purine → pyrazolo[4,3-d]pyrimidine) can improve cellular efficacy while maintaining the target binding orientation [1].

CDK inhibitor Kinase inhibitor Roscovitine Bioisostere Antiproliferative

Physicochemical and Synthetic Accessibility: Defined LogP, Thermal Stability, and a Validated 61% Synthetic Yield from Commercial Starting Materials

The unsubstituted scaffold 1H-pyrazolo[4,3-d]pyrimidin-7-amine has well-characterized physicochemical properties: XLogP3 = -0.4, TPSA = 80.5 Ų, predicted boiling point = 431.1 °C at 760 mmHg, density = 1.612 g/cm³, and pKa = 8.77 ± 0.50 (predicted) . A validated synthetic route starting from 4-nitro-1H-pyrazole-5-carbonitrile and proceeding via catalytic hydrogenation (10% Pd/C, 50 psi H₂) followed by cyclization with formamidine acetate delivers the product in 61% isolated yield (3.85 g from 6.25 g starting material) after silica gel chromatography . The compound requires storage under inert gas at 2–8 °C . Compared with adenine (XLogP -0.10, TPSA 80.5 Ų), the scaffold offers a more negative logP (ΔXLogP3 = -0.30), implying subtly higher aqueous solubility that can be advantageous for downstream chemistry in polar media [1].

Synthetic chemistry Building block Process chemistry Quality control

Optimal Procurement and Research Application Scenarios for 1H-Pyrazolo[4,3-d]pyrimidin-7-amine (CAS 13877-56-0)


Adenosine A3 Receptor Antagonist Lead Generation: 7-NH2 Acylation for Sub-Nanomolar Potency

Medicinal chemistry teams pursuing hA3 adenosine receptor antagonists should procure this scaffold as the starting point for 7-NH2 acylation. As demonstrated by Squarcialupi et al. (2016), 7-acylamino derivatives achieve Ki values as low as 0.027 nM at hA3, representing a >1000-fold potency improvement over the 7-oxo precursors . The synthetic sequence—scaffold procurement → 2-arylation → 5-substitution → 7-NH2 acylation—is well-precedented and enables rapid analog generation. Target selectivity versus hA1 and hA2A subtypes is tunable through 5-position modifications. Procurement specification: minimum purity ≥97% (HPLC), CAS 13877-56-0, storage at 2–8 °C under inert atmosphere.

CDK Inhibitor Discovery: Purine Bioisostere with Validated Superiority Over Roscovitine

For kinase inhibitor programs targeting CDK2, CDK7, or CDK9, this scaffold is validated as a bioisostere of roscovitine with demonstrated superior cellular antiproliferative activity . The X-ray crystal structure of compound 7 bound to CDK2 (J. Med. Chem. 2011) provides a structural basis for rational design . The 3-, 5-, and 7-positions are independently derivatizable, enabling systematic exploration of the ATP-binding pocket, ribose pocket, and solvent-exposed region. Patent literature (CA2831634A1, WO2008117046A1) further supports the broad kinase inhibitor utility of this scaffold, covering SYK, LRRK2, and MYLK . Procurement specification: CAS 13877-56-0, characterized by ¹H NMR and RP-HPLC as described in ChemicalBook synthetic method .

Antiparasitic Drug Discovery: Anti-Leishmanial Scaffold with In Vivo Efficacy Validation

The pyrazolo[4,3-d]pyrimidin-7-amine scaffold has demonstrated in vivo efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies report that a pyrazolopyrimidine-based lead compound (GSK3186899/DDD853651) derived from this scaffold class achieved significant parasite burden reduction in a mouse model of visceral leishmaniasis and was declared a preclinical candidate with suitable pharmacokinetic and toxicological properties . The scaffold's purine antimetabolite mechanism—inhibition of purine synthesis in the parasite—provides a rational basis for further optimization . Procurement specification: CAS 13877-56-0, suitable as starting material for 3,7-disubstituted analog synthesis as described in the anti-leishmanial screening literature .

Hsp90 and mTOR Inhibitor Programs: Diversifiable Scaffold with Documented Nanomolar Cellular Activity

For anticancer drug discovery programs targeting the Hsp90 chaperone or mTOR kinase, the 7-aminopyrazolo[4,3-d]pyrimidine scaffold provides a validated entry point. A 7-amino-2-benzyl derivative demonstrated Hsp90 inhibition with an IC50 of 42 nM in a cellular Raf1 degradation assay . Concurrently, pyrazolo[4,3-d]pyrimidine-based mTOR inhibitors have been reported with IC50 values as low as 7 nM in biochemical assays and 203 nM for the 7-oxo analog series in cellular proliferation assays . The scaffold's versatility across these two distinct oncology targets—both ATP-utilizing enzymes—stems from its adenine bioisosterism. Procurement specification: CAS 13877-56-0, minimum purity ≥97%, characterized by ¹H NMR (DMSO-d6, 400 MHz), RP-HPLC (tr = 4.95 min), and MS (MH⁺ = 136.1) per the validated synthetic protocol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.